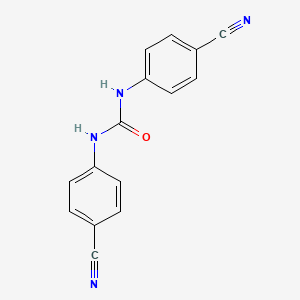

1,3-Bis(4-cyanophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Bis(4-cyanophenyl)urea is an organic compound with the molecular formula C15H10N4O. It is characterized by the presence of two cyanophenyl groups attached to a central urea moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(4-cyanophenyl)urea can be synthesized through the reaction of 4-cyanophenyl isocyanate with 4-cyanophenylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is facilitated by the presence of a base, such as triethylamine, which helps in the formation of the urea linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the product is continuously removed to maintain optimal reaction conditions. This method enhances the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(4-cyanophenyl)urea undergoes various types of chemical reactions, including:

Substitution Reactions: The cyanophenyl groups can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic ring.

Major Products Formed

Substitution Reactions: Products include brominated or nitrated derivatives of this compound.

Hydrolysis: The major products are 4-cyanophenylamine and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(4-cyanophenyl)urea has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Bis(4-cyanophenyl)urea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Bis(4-methylphenyl)urea

- 1,3-Bis(4-chlorophenyl)urea

- 1,3-Bis(4-nitrophenyl)urea

Comparison

1,3-Bis(4-cyanophenyl)urea is unique due to the presence of the cyanophenyl groups, which impart distinct electronic properties to the molecule. This makes it more suitable for applications in gas separation and as a building block for covalent triazine frameworks compared to its methyl, chloro, or nitro analogs .

Biologische Aktivität

1,3-Bis(4-cyanophenyl)urea is an organic compound with the molecular formula C15H10N4O. Its structure features two cyanophenyl groups linked by a urea moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

This compound can be synthesized through the reaction of 4-cyanophenyl isocyanate with 4-cyanophenylamine in organic solvents like dichloromethane or toluene, typically under reflux conditions with a base such as triethylamine to facilitate the formation of the urea linkage.

Table 1: Synthesis Overview

| Reactants | Solvent | Conditions | Yield |

|---|---|---|---|

| 4-Cyanophenyl isocyanate | Dichloromethane | Reflux with triethylamine | Variable |

| 4-Cyanophenylamine | Toluene | Reflux | Variable |

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, a study identified small-molecule urea derivatives that modulate the permeability transition pore complex (PTPC), which is crucial in regulating cell death pathways associated with cancer . The compound's effectiveness was demonstrated through various assays that measured its ability to inhibit cancer cell proliferation.

- Case Study : In vitro studies showed that specific derivatives of urea compounds targeting histone deacetylases (HDACs) exhibited potent antiproliferative effects against glioma cell lines. These compounds were able to trigger cellular senescence while showing selectivity for cancerous cells over normal glial cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Research has indicated that certain urea derivatives demonstrate inhibitory effects on various bacterial strains, suggesting their potential use as antimicrobial agents.

The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets within cells. These interactions may lead to the inhibition or activation of critical pathways involved in cell growth and apoptosis. The exact molecular targets vary depending on the derivative and its specific application.

Research Findings

Recent studies have highlighted the compound's role in developing new therapeutic agents. For instance:

- Study on PTPC Modulation : A study reported that small-molecule urea derivatives could effectively inhibit PTPC opening following calcium overload, offering a promising direction for cytoprotection in neurodegenerative diseases .

- Antiproliferative Activity : Another study demonstrated that a particular derivative exhibited selective inhibition of HDACs in glioblastoma models, reinforcing the compound's potential as an anticancer agent .

Eigenschaften

IUPAC Name |

1,3-bis(4-cyanophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O/c16-9-11-1-5-13(6-2-11)18-15(20)19-14-7-3-12(10-17)4-8-14/h1-8H,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOGYSFAFGNJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)NC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.